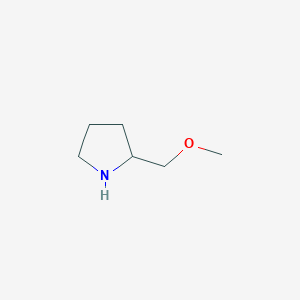
3,5-dichlorofuran-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichlorofuran-2-carbaldehyde is an important heterocyclic compound with the molecular formula C5H2Cl2O2. It is characterized by a furan ring substituted with two chlorine atoms at the 3 and 5 positions and an aldehyde group at the 2 position. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and has significant applications in medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichlorofuran-2-carbaldehyde typically involves the chlorination of furan derivatives. One common method includes the chlorination of furan-2-carbaldehyde using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions: 3,5-Dichlorofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
科学的研究の応用
3,5-Dichlorofuran-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and is used in the development of new chemical entities with potential biological activities.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways involving furan derivatives.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
作用機序
The mechanism of action of 3,5-dichlorofuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- 3,4-Dichlorofuran-2-carbaldehyde
- 3,5-Dichlorofuran-2,5-dicarbaldehyde
- Trichlorofuran-2-carboxylic acid
Comparison: 3,5-Dichlorofuran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3,4-dichlorofuran-2-carbaldehyde, it has different reactivity and selectivity in chemical reactions. The presence of two chlorine atoms at the 3 and 5 positions enhances its stability and makes it a more versatile intermediate in synthetic chemistry .
特性
CAS番号 |
101079-68-9 |
|---|---|
分子式 |
C5H2Cl2O2 |
分子量 |
164.97 g/mol |
IUPAC名 |
3,5-dichlorofuran-2-carbaldehyde |
InChI |
InChI=1S/C5H2Cl2O2/c6-3-1-5(7)9-4(3)2-8/h1-2H |
InChIキー |
MZWNSDRTRZHGNI-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1Cl)C=O)Cl |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



